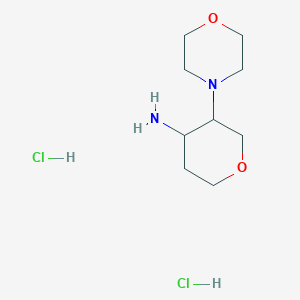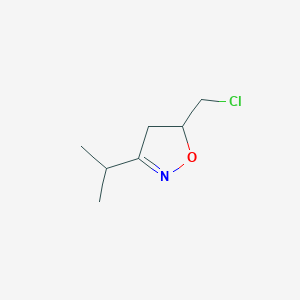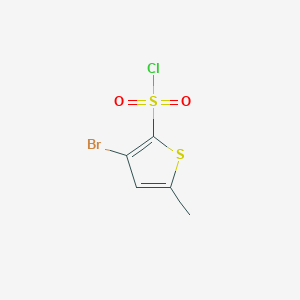![molecular formula C6H11N B1443236 Bicyclo[3.1.0]hexan-2-amin CAS No. 1258639-94-9](/img/structure/B1443236.png)
Bicyclo[3.1.0]hexan-2-amin
Übersicht
Beschreibung
“Bicyclo[3.1.0]hexan-2-amine” is an amine class compound . It has a molecular weight of 133.62 and a molecular formula of C6H12ClN .
Synthesis Analysis
The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been described in various studies . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .
Molecular Structure Analysis
The molecular structure of “Bicyclo[3.1.0]hexan-2-amine” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Chemical Reactions Analysis
The convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
Physical and Chemical Properties Analysis
“Bicyclo[3.1.0]hexan-2-amine” has a molecular weight of 133.62 and a molecular formula of C6H12ClN . It is stored at a temperature of 4 degrees Celsius and is in the form of a powder .
Wissenschaftliche Forschungsanwendungen
Antitumormittel
Bicyclo[3.1.0]hexan-2-amin: Derivate, insbesondere 3-Azaspiro[Bicyclo[3.1.0]Hexan-2,5′-Pyrimidine], wurden auf ihr Potenzial als Antitumormittel untersucht. Diese Verbindungen zeigten eine antiproliferative Aktivität gegen verschiedene Krebszelllinien, darunter humane Erythroleukämie (K562), T-Lymphozyten (Jurkat) und Zervixkarzinom (HeLa) sowie Maus-Dickdarmkarzinom (CT26) und afrikanische Grüne Meerkatzen-Nierene Epithelzellen (Vero). Die effektivsten Verbindungen zeigten IC50-Werte im Bereich von 4,2 bis 24,1 μM für alle getesteten Zelllinien .
Induktion von Apoptose
Die proapoptotische Wirkung dieser Verbindungen war signifikant, mit einer beobachteten Anhäufung von HeLa- und CT26-Zellen in der SubG1-Phase, was auf eine induzierte Apoptose hindeutet. Dies wurde durch konfokale Mikroskopie weiter bestätigt, die das Verschwinden von Aktinfilamenten und eine diffuse Verteilung von granularem Aktin im Zytoplasma nach der Behandlung zeigte .
Hemmung der Enzymaktivität
Spirobarbiturate, die strukturell mit This compound verwandt sind, haben eine Aktivität als Inhibitoren von Enzymen wie Dihydro-Orotat-Dehydrogenase und Kollagenase-3 (MMP-13) gezeigt. Dies deutet darauf hin, dass This compound auch für seine enzymhemmenden Eigenschaften untersucht werden könnte .
Antiepileptische und sedative Wirkungen
Spirobarbiturate haben antiepileptische und sedative Wirkungen gezeigt. Angesichts der strukturellen Ähnlichkeiten könnten Forschungen zu This compound möglicherweise ähnliche pharmakologische Eigenschaften aufdecken .
Hemmung der Mykobakteriellen Galactofuranosyltransferase
This compound: -basierte Analoga wurden synthetisiert und als Inhibitoren der mykobakteriellen Galactofuranosyltransferase GlfT2 evaluiert. Dieses Enzym ist an der Biosynthese von Mykobakteriellen Galactan beteiligt, einem Bestandteil der Zellwand, der den Mykobakterien einen erheblichen Schutz bietet. Obwohl die Verbindungen als schwache Inhibitoren erwiesen wurden, zeigt diese Anwendung das Potenzial von This compound bei der Entwicklung neuer antibakterieller Mittel .
Modulare Synthese von kompakten Molekülen
Die Struktur von This compound ermöglicht deren Verwendung in der modularen Synthese von kompakten Molekülen. Dies kann besonders nützlich bei der Entwicklung neuer Pharmazeutika und Materialien sein, bei denen die Kompaktheit des Moleküls eine wünschenswerte Eigenschaft ist .
Zukünftige Richtungen
The use of bridgehead-disubstituted bridged bicyclic compounds has seen enormous growth in recent years . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . This suggests that “Bicyclo[3.1.0]hexan-2-amine” and similar compounds could have significant potential in future research and applications.
Wirkmechanismus
Target of Action
Bicyclo[3.1.0]hexan-2-amine is a conformationally constrained bioisostere of cyclohexane . It is known to confer tighter binding to the target protein, providing better selectivity and resulting in fewer off-target effects . Compounds comprising the azabicyclo[3.1.0]hexane moiety, a related structure, have been found to inhibit histone deacetylase, antagonize morphine-induced antinociception, and act as antagonists of opioid receptors .
Mode of Action
The interaction of Bicyclo[3.1.0]hexan-2-amine with its targets results in changes that are beneficial for drug discovery. Its conformational constraint allows it to bind more tightly to the target protein . This tighter binding can lead to more resistance to metabolism and often provides better selectivity, resulting in fewer off-target effects .
Biochemical Pathways
Bicyclo[3.1.0]hexan-2-amine affects various biochemical pathways due to its interaction with different targets. For instance, as an inhibitor of histone deacetylase, it can affect gene expression . As an antagonist of opioid receptors, it can influence pain perception .
Pharmacokinetics
The pharmacokinetic properties of Bicyclo[31Its conformational constraint may confer more resistance to metabolism, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of Bicyclo[3.1.0]hexan-2-amine’s action depend on its specific targets. For example, as an inhibitor of histone deacetylase, it can alter gene expression, potentially leading to various cellular effects . As an antagonist of opioid receptors, it can modulate pain perception .
Biochemische Analyse
Biochemical Properties
Bicyclo[3.1.0]hexan-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, bicyclo[3.1.0]hexan-2-amine has been shown to interact with galactofuranosyltransferase GlfT2, an enzyme involved in the biosynthesis of mycobacterial galactan . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of essential cell wall components in mycobacteria. Additionally, bicyclo[3.1.0]hexan-2-amine can form complexes with various proteins, potentially altering their conformation and function.
Cellular Effects
Bicyclo[3.1.0]hexan-2-amine exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, bicyclo[3.1.0]hexan-2-amine can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of bicyclo[3.1.0]hexan-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, bicyclo[3.1.0]hexan-2-amine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bicyclo[3.1.0]hexan-2-amine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to bicyclo[3.1.0]hexan-2-amine has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of bicyclo[3.1.0]hexan-2-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, bicyclo[3.1.0]hexan-2-amine can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
Bicyclo[3.1.0]hexan-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, bicyclo[3.1.0]hexan-2-amine can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of bicyclo[3.1.0]hexan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Once inside the cell, bicyclo[3.1.0]hexan-2-amine can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
Bicyclo[3.1.0]hexan-2-amine exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications . The subcellular localization of bicyclo[3.1.0]hexan-2-amine is crucial for its role in regulating cellular processes and biochemical reactions.
Eigenschaften
IUPAC Name |
bicyclo[3.1.0]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-2-1-4-3-5(4)6/h4-6H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPMXRWNGMGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





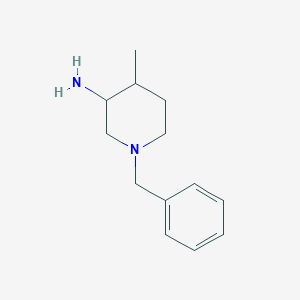
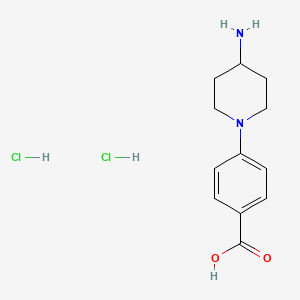
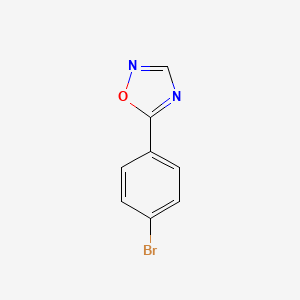
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
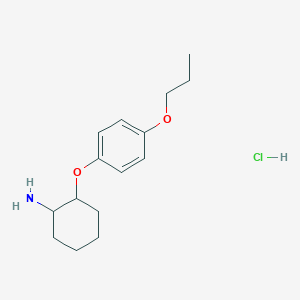
![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)


